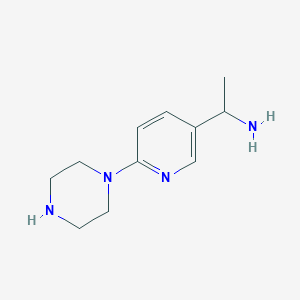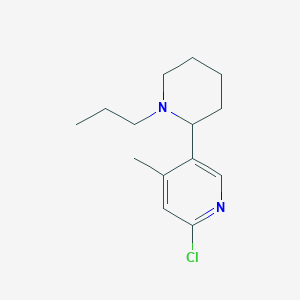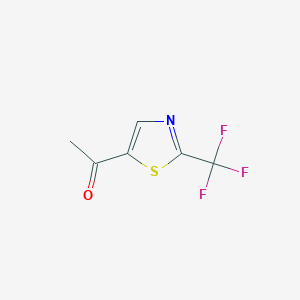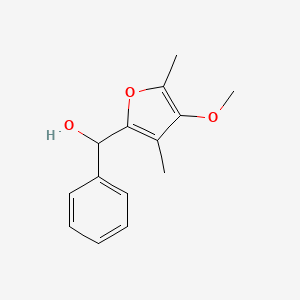
5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid is a heterocyclic compound that combines a furan ring with a pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The furan ring is known for its reactivity and biological activity, while the pyrimidine ring is a common scaffold in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through a condensation reaction between an appropriate aldehyde and guanidine.
Coupling of the Two Rings: The final step involves coupling the furan and pyrimidine rings through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Both the furan and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones and pyrimidinones.
Reduction: Dihydropyrimidines and tetrahydrofurans.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar structure but with a pyridine ring instead of a furan ring.
2-Aminopyrimidin-4(3H)-one: Lacks the furan ring but retains the pyrimidine moiety.
Uniqueness
5-(2-Aminopyrimidin-4-yl)furan-2-carboxylic acid is unique due to the combination of the furan and pyrimidine rings, which imparts distinct reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H7N3O3 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
5-(2-aminopyrimidin-4-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c10-9-11-4-3-5(12-9)6-1-2-7(15-6)8(13)14/h1-4H,(H,13,14)(H2,10,11,12) |
Clave InChI |
PJSWTCUPNFCAJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1C2=CC=C(O2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


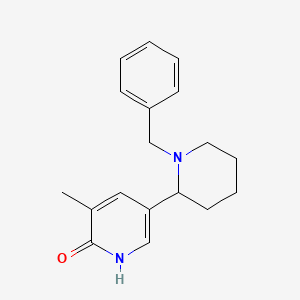
![1-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11799153.png)

![2-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-8-carboxylic acid](/img/structure/B11799168.png)

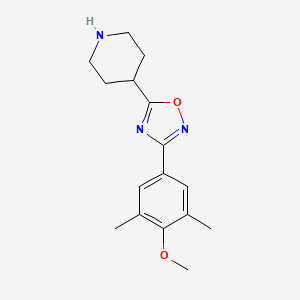
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11799187.png)

